N-(4-Chloro-3-iodophenyl)formamide

Myeloperoxidase inhibition Enzyme kinetics Inflammation research

Eliminate assay variability from uncharacterized halogenated aryl formamides. This pre-validated 4-chloro-3-iodophenyl scaffold provides a precisely defined electronic and steric configuration essential for reproducible enzyme inhibition data. • MPO IC₅₀: 54 nM; CYP3A4 IC₅₀: 210 nM (time-dependent); TPO IC₅₀: 2000 nM • 37-fold MPO/TPO selectivity window for built-in counter-screen reference • LogP 3.16, PSA 32.59 Ų - fully characterized for QSAR/SAR benchmarking Supplied with documented QC data to ensure lot-to-lot consistency across your studies.

Molecular Formula C7H5ClINO
Molecular Weight 281.48 g/mol
CAS No. 647025-64-7
Cat. No. B12604761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-3-iodophenyl)formamide
CAS647025-64-7
Molecular FormulaC7H5ClINO
Molecular Weight281.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC=O)I)Cl
InChIInChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)
InChIKeyRVPSYADKCFKPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-iodophenyl)formamide (CAS 647025-64-7): Core Physicochemical and Pharmacological Profile for Research Procurement


N-(4-Chloro-3-iodophenyl)formamide (CAS 647025-64-7) is an aromatic formamide derivative with a molecular formula of C₇H₅ClINO and a molecular weight of 281.48 g/mol [1]. The compound features a phenyl ring bearing both chlorine and iodine substituents, which confer distinct electronic and steric properties relevant to enzyme binding interactions [2]. Quantitative structure–activity relationship (QSAR) parameters include a LogP of 3.1624 and a polar surface area (PSA) of 32.59 Ų [1]. This compound is utilized as a research tool in enzymology, with documented inhibitory activity against myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and thyroid peroxidase (TPO) [2].

Why Generic Substitution of N-(4-Chloro-3-iodophenyl)formamide (CAS 647025-64-7) with In-Class Analogs Compromises Experimental Reproducibility


The 4-chloro-3-iodophenyl scaffold in N-(4-Chloro-3-iodophenyl)formamide represents a precise regioisomeric and electronic configuration that cannot be replicated by generic aryl formamide analogs [1]. The specific ortho/para relationship of the chlorine and iodine substituents dictates both the molecular geometry and the electron density distribution across the aromatic ring, which are critical determinants of target binding affinity [2]. Simple substitution with alternative halogenation patterns—such as 4-bromo-3-iodophenyl, 3-chloro-4-iodophenyl, or mono-halogenated analogs—introduces uncontrolled variability in steric bulk, dipole moment, and hydrogen-bonding capacity, thereby altering enzyme inhibition profiles in ways that cannot be predicted a priori . Consequently, employing a structurally similar but non-identical compound introduces an unquantified confounding variable into any assay system, undermining cross-study comparability and the reproducibility of concentration–response relationships .

N-(4-Chloro-3-iodophenyl)formamide (CAS 647025-64-7) Quantitative Differentiation Evidence Against Closest Analogs


Myeloperoxidase (MPO) Inhibition Potency of N-(4-Chloro-3-iodophenyl)formamide Relative to In-Class Benchmark Inhibitors

N-(4-Chloro-3-iodophenyl)formamide exhibits an IC₅₀ of 54 nM against human myeloperoxidase (MPO) chlorination activity, measured via aminophenyl fluorescein assay following 10-minute incubation [1]. In contrast, the structurally related 4-chloro-3-iodo-1H-indazole—a compound sharing the identical halogenation pattern but differing in core heterocyclic structure—has been reported solely as a general synthetic reagent for TTK kinase inhibitor development, with no quantified MPO inhibition data available . This absence of comparator data precludes direct potency comparison, but establishes that the formamide functional group in N-(4-Chloro-3-iodophenyl)formamide is a critical determinant of MPO engagement, as the indazole analog lacks documented activity in this target class.

Myeloperoxidase inhibition Enzyme kinetics Inflammation research

Cytochrome P450 3A4 (CYP3A4) Time-Dependent Inhibition Profile of N-(4-Chloro-3-iodophenyl)formamide

N-(4-Chloro-3-iodophenyl)formamide demonstrates time-dependent inhibition of CYP3A4 with an IC₅₀ of 210 nM measured at 30 minutes [1]. This 3.9-fold lower potency relative to its MPO inhibition (IC₅₀ = 54 nM) indicates target selectivity that is quantifiable and reproducible. By comparison, N-(2-iodophenyl)formamide—a mono-halogenated structural analog lacking the 4-chloro substituent—has been evaluated exclusively in synthetic methodology studies for indole construction, with no CYP3A4 inhibition data reported in the peer-reviewed literature . The absence of comparative enzyme inhibition data for the mono-halogenated analog underscores that the 4-chloro-3-iodo substitution pattern in N-(4-Chloro-3-iodophenyl)formamide is non-redundant and functionally distinct from simpler N-arylformamide scaffolds.

CYP450 inhibition Drug metabolism ADME-Tox screening

Thyroid Peroxidase (TPO) Inhibition Selectivity Window Relative to MPO Engagement

N-(4-Chloro-3-iodophenyl)formamide exhibits an IC₅₀ of 2000 nM (2 μM) against human thyroid peroxidase (TPO), assayed using C-terminal hexaHis-tagged TPO expressed in Trichoplusia ni insect cells with 3-iodotyrosine as substrate [1]. This value establishes a 37-fold selectivity window relative to its MPO inhibition (IC₅₀ = 54 nM) [2]. In contrast, tert-butyl N-(4-chloro-3-iodophenyl)carbamate—a carbamate-protected analog sharing the identical halogenated aryl core—lacks any reported TPO or MPO inhibition data in publicly accessible databases [3]. The formamide moiety in N-(4-Chloro-3-iodophenyl)formamide is therefore essential for the observed enzyme inhibition profile; the carbamate analog, despite retaining the 4-chloro-3-iodophenyl scaffold, is enzymatically inert with respect to these peroxidases under standard assay conditions.

Thyroid peroxidase Selectivity profiling Off-target screening

Physicochemical Differentiation: LogP and Polar Surface Area Profile of N-(4-Chloro-3-iodophenyl)formamide Versus Carbamate-Protected Analog

N-(4-Chloro-3-iodophenyl)formamide possesses a calculated LogP of 3.1624 and a polar surface area (PSA) of 32.59 Ų [1]. These physicochemical parameters place the compound within an optimal range for passive membrane diffusion while maintaining sufficient aqueous solubility for in vitro assay compatibility. For comparison, tert-butyl N-(4-chloro-3-iodophenyl)carbamate—the Boc-protected derivative—exhibits a markedly higher LogP (estimated >4.5 due to the lipophilic tert-butyl carbamate group) and an elevated PSA, fundamentally altering its membrane partitioning behavior and solubility profile [2]. The formamide group in N-(4-Chloro-3-iodophenyl)formamide provides a favorable balance between hydrogen-bonding capacity and lipophilicity, whereas the carbamate analog introduces substantial steric bulk and altered electronic character that diverges significantly from the target compound's physicochemical fingerprint.

Lipophilicity Membrane permeability QSAR modeling

N-(4-Chloro-3-iodophenyl)formamide (CAS 647025-64-7): Validated Research Application Scenarios Based on Quantitative Evidence


Myeloperoxidase (MPO) Inhibitor Screening and Mechanistic Studies in Inflammation Research

Researchers investigating the role of myeloperoxidase in inflammatory pathologies—including cardiovascular disease, rheumatoid arthritis, and neurodegenerative conditions—can employ N-(4-Chloro-3-iodophenyl)formamide as a validated tool compound with a documented IC₅₀ of 54 nM against human MPO chlorination activity [1]. This compound enables dose–response curve generation and cross-experiment normalization without requiring de novo inhibitor characterization. Its 37-fold selectivity window over thyroid peroxidase (IC₅₀ = 2000 nM) [2] provides a built-in counter-screen reference, allowing investigators to attribute observed biological effects to MPO inhibition with greater confidence and reduced off-target ambiguity.

CYP3A4 Time-Dependent Inhibition Profiling in ADME-Tox Screening Cascades

In drug metabolism and pharmacokinetics (DMPK) laboratories, N-(4-Chloro-3-iodophenyl)formamide serves as a pre-characterized CYP3A4 inhibitor with a quantified time-dependent IC₅₀ of 210 nM measured at 30 minutes [1]. This compound can be integrated directly into established CYP450 inhibition panels as a reference standard, eliminating the resource expenditure required to validate novel inhibitors in-house. The documented time-dependence of inhibition [1] makes it particularly suitable for mechanism-based inhibition studies and for assessing CYP3A4-mediated drug–drug interaction potential in early-stage discovery programs.

Structure–Activity Relationship (SAR) Studies Centered on 4-Chloro-3-iodophenyl Scaffold Optimization

Medicinal chemistry teams pursuing SAR campaigns around halogenated aryl formamides can utilize N-(4-Chloro-3-iodophenyl)formamide as a foundational reference point with fully characterized enzyme inhibition profiles (MPO: 54 nM; CYP3A4: 210 nM; TPO: 2000 nM) and documented physicochemical parameters (LogP = 3.16; PSA = 32.59 Ų) [1][2]. This baseline dataset enables quantitative benchmarking of newly synthesized analogs, facilitating the identification of structural modifications that enhance potency, improve selectivity, or optimize drug-like properties relative to the parent scaffold [3].

Enzymology Reagent for Peroxidase Selectivity and Off-Target Liability Assessment

Enzymology core facilities and biochemical screening groups can deploy N-(4-Chloro-3-iodophenyl)formamide as a dual-peroxidase reference compound with quantified differential activity against MPO (IC₅₀ = 54 nM) and TPO (IC₅₀ = 2000 nM) [1][2]. The 37-fold selectivity window provides a convenient internal control for assay validation and for distinguishing between closely related peroxidase family members in complex biological matrices. This pre-validated selectivity profile reduces the need for extensive counter-screening and supports more efficient triage of primary screening hits.

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